Cas no 343945-58-4 (4'-chloro-3-iodo-1,1'-biphenyl)

4'-chloro-3-iodo-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl, 4'-chloro-3-iodo-
- 1,1'-Biphenyl,4'-chloro-3-iodo-
- 4'-chloro-3-iodo-1,1'-biphenyl
- AKOS015966180
- 343945-58-4
- 4'-Chloro-3-iodo-1,1'-biphenyl
- SCHEMBL24730557
-
- MDL: MFCD09032439
- インチ: InChI=1S/C12H8ClI/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
- InChIKey: RUZWWEXZLYUZDU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 313.93593Da
- どういたいしつりょう: 313.93593Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 0Ų
4'-chloro-3-iodo-1,1'-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23332058-1.0g |
4'-chloro-3-iodo-1,1'-biphenyl |
343945-58-4 | 1.0g |
$821.0 | 2023-02-02 | ||
Enamine | EN300-23332058-10.0g |
4'-chloro-3-iodo-1,1'-biphenyl |
343945-58-4 | 10.0g |
$2708.0 | 2023-02-02 | ||
Enamine | EN300-23332058-1g |
4'-chloro-3-iodo-1,1'-biphenyl |
343945-58-4 | 1g |
$821.0 | 2023-09-15 | ||
Enamine | EN300-23332058-5.0g |
4'-chloro-3-iodo-1,1'-biphenyl |
343945-58-4 | 5.0g |
$2154.0 | 2023-02-02 | ||
Enamine | EN300-23332058-5g |
4'-chloro-3-iodo-1,1'-biphenyl |
343945-58-4 | 5g |
$2154.0 | 2023-09-15 | ||
Enamine | EN300-23332058-2.5g |
4'-chloro-3-iodo-1,1'-biphenyl |
343945-58-4 | 2.5g |
$1701.0 | 2023-09-15 | ||
Enamine | EN300-23332058-10g |
4'-chloro-3-iodo-1,1'-biphenyl |
343945-58-4 | 10g |
$2708.0 | 2023-09-15 |
4'-chloro-3-iodo-1,1'-biphenyl 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
4'-chloro-3-iodo-1,1'-biphenylに関する追加情報
Recent Advances in the Study of 4'-Chloro-3-iodo-1,1'-biphenyl (CAS: 343945-58-4) in Chemical Biology and Pharmaceutical Research
The compound 4'-chloro-3-iodo-1,1'-biphenyl (CAS: 343945-58-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the development of novel small-molecule inhibitors and its utility in cross-coupling reactions for constructing complex biphenyl derivatives.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4'-chloro-3-iodo-1,1'-biphenyl as a precursor for the synthesis of kinase inhibitors targeting cancer-related pathways. The study demonstrated that the iodine substituent at the 3-position facilitates efficient Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of the biphenyl scaffold. The resulting compounds exhibited potent inhibitory activity against specific oncogenic kinases, with IC50 values in the nanomolar range. This underscores the compound's potential as a valuable building block in medicinal chemistry.
Another notable advancement was reported in Organic Letters, where 4'-chloro-3-iodo-1,1'-biphenyl was employed in the development of fluorescent probes for imaging applications. The researchers functionalized the biphenyl core with fluorophores, leveraging the iodine atom for subsequent click chemistry modifications. These probes demonstrated high selectivity and stability in cellular environments, making them promising tools for studying biological processes such as protein-protein interactions and intracellular signaling.
From a synthetic chemistry perspective, recent work has optimized the preparation of 4'-chloro-3-iodo-1,1'-biphenyl to improve yield and scalability. A 2024 study in Chemical Communications detailed a palladium-catalyzed one-pot synthesis route that reduces the number of purification steps and minimizes waste generation. This methodological improvement is particularly relevant for industrial-scale production, where efficiency and environmental considerations are paramount.
In conclusion, 4'-chloro-3-iodo-1,1'-biphenyl (CAS: 343945-58-4) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile make it a versatile tool for drug discovery, materials science, and imaging applications. Future research directions may include exploring its use in targeted drug delivery systems and further optimizing its synthetic accessibility for broader industrial adoption.
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